molecular formula C12H15BrO2 B1445161 5-(4-Bromophenyl)-3-methylpentanoic acid CAS No. 1343827-83-7

5-(4-Bromophenyl)-3-methylpentanoic acid

Cat. No. B1445161
M. Wt: 271.15 g/mol
InChI Key: SOPWSFORSOIYOZ-UHFFFAOYSA-N
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Description

“5-(4-Bromophenyl)furfural” is an aromatic aldehyde . “4-Bromophenylacetic acid”, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular formula for “5-(4-Bromophenyl)furfural” is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .


Physical And Chemical Properties Analysis

The ionic conductance of “4-Bromophenylacetic acid” has been measured . The molecular formula for “5-(4-Bromophenyl)furfural” is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .

Scientific Research Applications

  • Analytical Method Development in Alcoholic Beverages

    A study by Gracia-Moreno, Lopez, & Ferreira (2015) developed a method for analyzing similar compounds (2-, 3-, 4-methylpentanoic, and cyclohexanecarboxylic acids) in wine and other alcoholic beverages using solid-phase extraction and gas chromatography-mass spectrometry.

  • Synthesis of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

    Research by Khalid et al. (2020) includes the synthesis of compounds like (1E,4E)-5-(4-bromophenyl)-1-(2-methoxy-4-nitrophenyl)-2-methylpenta-1,4-dien-3-one, which are related to 5-(4-Bromophenyl)-3-methylpentanoic acid. These compounds were characterized using various spectroscopic techniques and studied for their photophysical properties.

  • Biomedical Applications

    A study by Ryzhkova, Ryzhkov, & Elinson (2020) explored the synthesis of a new compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, which is structurally related to 5-(4-Bromophenyl)-3-methylpentanoic acid. This compound showed promise for different biomedical applications, particularly in regulating inflammatory diseases.

  • Antimetabolite Synthesis

    Research by Maehr & Leach (1978) involved the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, starting from compounds structurally similar to 5-(4-Bromophenyl)-3-methylpentanoic acid. This work contributes to the field of antimetabolites, which are crucial in medical research.

  • Amino Acid Synthesis in Bioactive Toxins

    The study by Shimohigashi, Lee, & Izumiya (1976) focused on the synthesis of L-2-Amino-5-arylpentanoic acids, which are structurally related to 5-(4-Bromophenyl)-3-methylpentanoic acid and are key constituents in certain bioactive toxins.

Safety And Hazards

For “5-(4-Bromophenyl)isoxazole”, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

5-(4-bromophenyl)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWSFORSOIYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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